molecular formula C12H18N2 B6152678 N,N-dimethyl-4-(pyrrolidin-3-yl)aniline CAS No. 952480-21-6

N,N-dimethyl-4-(pyrrolidin-3-yl)aniline

Cat. No.: B6152678
CAS No.: 952480-21-6
M. Wt: 190.3
InChI Key:
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Description

N,N-dimethyl-4-(pyrrolidin-3-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups and the para position of the benzene ring is substituted with a pyrrolidin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction mixture is heated under reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidin-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, the compound’s structural features allow it to interact with DNA and proteins, potentially affecting gene expression and protein function .

Comparison with Similar Compounds

  • N,N-dimethyl-4-(2-pyrrolidinyl)aniline
  • N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
  • N,N-dimethyl-4-(pyrrolidin-4-yl)aniline

Comparison: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline is unique due to the position of the pyrrolidinyl group on the benzene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-pyrrolidinyl substitution may result in different binding affinities and selectivities for biological targets compared to the 2- or 4-pyrrolidinyl analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-4-(pyrrolidin-3-yl)aniline involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "4-bromo-N,N-dimethylaniline", "pyrrolidine", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-bromo-N,N-dimethylaniline and pyrrolidine in a suitable solvent such as ethanol or methanol.", "Step 2: Add a palladium catalyst such as palladium on carbon (Pd/C) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off the catalyst.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain N,N-dimethyl-4-(pyrrolidin-3-yl)aniline as a white solid." ] }

CAS No.

952480-21-6

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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